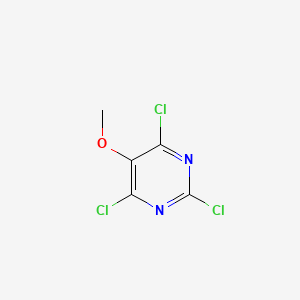

2,4,6-Trichloro-5-methoxypyrimidine

Description

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Halogenated pyrimidines are a cornerstone of modern organic and heterocyclic chemistry, primarily due to their role as versatile synthetic intermediates. Current time information in Bangalore, IN.researchgate.netnih.gov The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a common motif in biologically active compounds and functional materials. The presence of halogen atoms on this ring system dramatically enhances its synthetic utility.

The carbon-halogen bonds in these scaffolds are susceptible to nucleophilic substitution, allowing for the sequential and often regioselective introduction of a wide variety of functional groups. nih.govresearchgate.net This reactivity is further modulated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the carbon atoms towards nucleophilic attack. The ability to perform selective substitutions at different positions of the pyrimidine core by carefully controlling reaction conditions is a key advantage for synthetic chemists. researchgate.net This step-wise functionalization enables the construction of complex molecular architectures with precisely defined substitution patterns, which is crucial for structure-activity relationship studies in drug discovery and for tuning the properties of functional materials.

Furthermore, halogenated pyrimidines are excellent substrates for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds and the synthesis of aryl- and heteroaryl-substituted pyrimidines. researchgate.net This versatility has led to the development of a vast library of pyrimidine derivatives with applications spanning from pharmaceuticals to agrochemicals and material science.

Overview of Current Research Trajectories Involving 2,4,6-Trichloro-5-methoxypyrimidine

Current research involving this compound is primarily focused on leveraging its reactive sites to construct novel molecular frameworks. The three chlorine atoms at the 2, 4, and 6 positions serve as handles for sequential nucleophilic substitution or cross-coupling reactions, while the methoxy (B1213986) group at the 5-position influences the electronic properties and reactivity of the pyrimidine ring.

A significant area of investigation is the synthesis of polysubstituted pyrimidines. By carefully selecting nucleophiles and reaction conditions, chemists can achieve selective displacement of the chlorine atoms, leading to a diverse range of derivatives. For instance, the reaction with various amines, alcohols, and thiols can introduce new functionalities, paving the way for the synthesis of compounds with potential biological activity or specific material properties.

While direct applications of this compound in material science are still an emerging field, the broader class of pyrimidine derivatives has shown immense promise. The electron-deficient nature of the pyrimidine ring makes it an excellent component in materials for organic electronics.

Research Findings and Synthetic Utility

The synthesis of this compound itself is a critical area of research, with methods being developed to improve yield and simplify the process. A notable method involves the chlorination of 2,4,6-trihydroxy-5-methoxypyrimidine using phosphorus oxychloride in the presence of an organic alkali. google.com This process offers good yields and a straightforward workup.

The true value of this compound lies in its role as a versatile building block. The differential reactivity of the chlorine atoms allows for a stepwise and controlled functionalization of the pyrimidine core. This is exemplified by the selective reactions with various nucleophiles.

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4,6-Trihydroxy-5-methoxypyrimidine | Phosphorus oxychloride, Organic alkali | 25-100 °C, 2-5 hours | High | google.com |

The reactivity of the chlorine atoms in 2,4,6-trichloropyrimidine (B138864) derivatives is a subject of detailed study. The positions of the chlorine atoms relative to the nitrogen atoms and the methoxy group influence their susceptibility to nucleophilic attack.

| Reactant | Nucleophile | Reaction Conditions | Products | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Anilines | Ethanol (B145695), varying temperatures | Mono- and di-substituted products | researchgate.net |

| 5-Chloro-2,4,6-trifluoropyrimidine | Nitrogen-centered nucleophiles | Acetonitrile, 0 °C | Mixtures of regioisomers | nih.gov |

Applications in Material Science

The electron-deficient nature of the pyrimidine core, which can be further tuned by substituents like the methoxy group in this compound, makes pyrimidine derivatives highly attractive for applications in material science. Research has demonstrated their utility in the development of liquid crystals and organic light-emitting diodes (OLEDs).

The introduction of mesogenic units onto the pyrimidine scaffold through substitution of the chlorine atoms can lead to the formation of liquid crystalline materials. The rigid pyrimidine core contributes to the formation of ordered phases, a key characteristic of liquid crystals.

In the field of OLEDs, pyrimidine derivatives are utilized as electron-transporting materials or as hosts for phosphorescent emitters. The electron-deficient pyrimidine core facilitates the injection and transport of electrons, leading to improved device efficiency. The ability to functionalize the pyrimidine ring allows for the fine-tuning of the material's electronic properties, such as the energy levels of the frontier molecular orbitals, to optimize device performance.

While specific studies on the material science applications of this compound are not yet widely reported, its structural features strongly suggest its potential as a precursor for such materials. The combination of a tunable pyrimidine core and reactive chlorine atoms for introducing desired functionalities positions it as a promising candidate for the synthesis of novel liquid crystals, OLED materials, and other functional organic materials. Further research in this area is anticipated to unlock the full potential of this versatile compound.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trichloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZWBOGMCNUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604426 | |

| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60703-46-0 | |

| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4,6 Trichloro 5 Methoxypyrimidine

Optimized Chlorination Strategies and Precursor Transformations

The transformation of pyrimidine (B1678525) dione (B5365651) derivatives into the target compound through chlorination is a fundamental and widely studied approach. The efficiency of this conversion is highly dependent on the choice of chlorinating agent, catalyst, and reaction conditions.

Synthesis from Pyrimidine Dione Derivatives via Phosphoryl Chloride Reagents

A primary route for the synthesis of chlorinated pyrimidines involves the reaction of pyrimidine dione precursors, such as barbituric acid and its derivatives, with phosphoryl chloride (POCl₃). chemicalbook.comgoogle.com A method for synthesizing 2,4,6-trichloro-5-methoxypyrimidine begins with 2,4,6-trihydroxy-5-methoxypyrimidine, which is subjected to a chlorination reaction with phosphoryl chloride. google.com Another process describes reacting barbituric acid first with phosphoryl chloride and subsequently with phosphorus pentachloride (PCl₅) or reactants that form it, like phosphorus trichloride (B1173362) (PCl₃) and chlorine. google.com This two-step chlorination process is reported to produce 2,4,6-trichloropyrimidine (B138864) in high yields. google.comgoogle.com

A specific example involves the gradual addition of 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium to phosphorus trichloride, followed by a reflux reaction at 110-120°C for 2-6 hours to yield 5-methoxy-4,6-dichloropyrimidine. google.com While this produces a related compound, it highlights the use of pyrimidine dione precursors in chlorination reactions.

Investigation of Catalyst Systems for Enhanced Reaction Efficiency

The efficiency of the chlorination of pyrimidine derivatives can be significantly improved by the use of catalysts. Organic bases are often employed to facilitate these reactions.

One synthetic method for this compound explicitly mentions the use of an organic alkali in conjunction with phosphoryl chloride. google.com The reaction between 2,4,6-trihydroxy-5-methoxypyrimidine and phosphoryl chloride is carried out in the presence of an organic base to improve the yield and simplify the process. google.com Commonly used catalysts in similar pyrimidine chlorinations include tertiary amines such as triethylamine (B128534) (Et₃N) and N,N-dimethylaniline. researchgate.net For instance, the reaction of 2,4,6-trichloropyrimidine with amine nucleophiles is often conducted in the presence of triethylamine. researchgate.net

The table below summarizes the role of different catalysts in pyrimidine synthesis.

| Catalyst | Role in Reaction |

| Triethylamine | Used as a base in nucleophilic substitution reactions on chloropyrimidines. researchgate.net |

| N,N-Dimethylaniline | Employed as a catalyst in the chlorination of barbituric acid with phosphoryl chloride. |

| N-methylpyrrolidone | Utilized as a catalyst in the reaction of barbituric acid with phosphorus oxychloride. chemicalbook.com |

Impact of Reaction Conditions (Temperature, Solvent, Time) on Yield and Purity

The yield and purity of this compound are critically influenced by reaction parameters such as temperature, solvent, and reaction time.

For the synthesis of this compound from 2,4,6-trihydroxy-5-methoxypyrimidine and phosphoryl chloride, the reaction is conducted at a temperature range of 25-100°C for 2-5 hours. google.com In a related synthesis of 2,4,6-trichloropyrimidine from barbituric acid, the initial reaction with phosphoryl chloride is carried out at temperatures between 70°C and 115°C. google.com A different process specifies a temperature range of 50°C to below 80°C for the first step and 60°C to below 80°C for the second step. google.com

The choice of solvent is also crucial. While some chlorination reactions are performed using phosphoryl chloride as both the reagent and the solvent, other syntheses may employ co-solvents. The work-up procedure often involves quenching with water and extraction with an organic solvent. google.com

The duration of the reaction is another key factor. In the synthesis of this compound, a reaction time of 2-5 hours is specified. google.com For the preparation of 2,4,6-trichloropyrimidine, a stirring time of 7 hours is mentioned after the initial heating phase. chemicalbook.com Generally, optimizing the reaction time is essential to ensure complete conversion while minimizing the formation of by-products. amazonaws.com

The following table details the impact of various reaction conditions on the synthesis.

| Parameter | Conditions | Impact on Yield and Purity |

| Temperature | 25-100°C | Higher temperatures can increase the reaction rate but may also lead to the formation of impurities if not carefully controlled. google.comamazonaws.com |

| Solvent | Phosphoryl chloride (reagent and solvent), Organic solvents for extraction | The solvent can influence the solubility of reactants and the reaction pathway. google.comresearchgate.net |

| Time | 2-7 hours | Sufficient reaction time is necessary for complete conversion, but prolonged times can lead to degradation or side reactions. chemicalbook.comgoogle.com |

Scalable Synthetic Routes for Industrial and Large-Scale Research Applications

For industrial and large-scale research applications, synthetic routes must be efficient, cost-effective, and scalable. The synthesis of chlorinated pyrimidines from readily available starting materials like barbituric acid or its derivatives using phosphoryl chloride is a common industrial approach. chemicalbook.comgoogle.com A patented method for producing 2,4,6-trichloropyrimidine with a yield of 90% of theory involves the reaction of barbituric acid with phosphorus oxychloride and subsequently with phosphorus trichloride and chlorine. chemicalbook.com This process is designed for large-scale production. chemicalbook.com

Another scalable approach involves a one-pot synthesis which can simplify the procedure and reduce costs, making it suitable for industrial applications. google.com The method for synthesizing this compound is highlighted as being simple, time-saving, and cost-effective, suggesting its potential for larger-scale production. google.com

Novel Approaches for the Functionalization of Pyrimidine Rings Leading to this compound

Recent research has explored novel methods for the functionalization of pyrimidine rings, which could potentially be adapted for the synthesis of this compound. One innovative strategy involves a deconstruction-reconstruction approach. nih.gov In this method, a pyrimidine is converted into an N-arylpyrimidinium salt, which is then cleaved to form an iminoenamine building block. nih.gov This intermediate can then be used in various heterocycle-forming reactions to create diverse pyrimidine analogues. nih.gov While not directly applied to the synthesis of this compound in the cited literature, this methodology offers a new pathway for accessing functionalized pyrimidines.

Another area of development is the direct C-H functionalization of the pyrimidine ring, which allows for the introduction of various substituents. Although specific examples leading directly to this compound are not detailed in the provided search results, the general advancement in pyrimidine chemistry opens up new possibilities for its synthesis.

Elucidation of Reactivity and Reaction Mechanisms of 2,4,6 Trichloro 5 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Chlorine Atoms

The primary reaction pathway for 2,4,6-Trichloro-5-methoxypyrimidine is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine (B1678525) ring and, potentially, the activating groups. libretexts.org In the second, typically rapid, step, the leaving group (a chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Regioselective Substitution Studies at Positions 2, 4, and 6 of the Pyrimidine Ring

The positions 2, 4, and 6 of the pyrimidine ring are not equally reactive towards nucleophilic attack. The regioselectivity of the substitution is a crucial aspect of the chemistry of polychlorinated pyrimidines. Generally, in 2,4,6-trichloropyrimidine (B138864) systems, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms.

Studies on related 2,4,6-trichloropyrimidine derivatives have shown a strong preference for substitution at the C4 position. acs.org For instance, the reaction of 2,4,6-trichloropyrimidine with anilines in polar solvents like ethanol (B145695) showed higher regioselectivity for the C4-isomer. acs.org This preference can be attributed to the greater ability of the para nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C4 position. The presence of the C5-methoxy group in this compound is expected to further influence this regioselectivity, although specific studies on this particular compound are limited. The electron-donating nature of the methoxy (B1213986) group can modulate the electrophilicity of the adjacent C4 and C6 positions.

Reactivity with Diverse Nucleophiles:

The high reactivity of the chlorine atoms in this compound allows for their displacement by a wide range of nucleophiles.

Amination reactions of polychlorinated pyrimidines are well-documented. nih.gov These reactions are pivotal for the synthesis of various biologically active compounds. The reaction of this compound with primary and secondary amines, as well as anionic nitrogen nucleophiles like azides, would proceed via the SNAr mechanism.

For example, studies on the palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine have demonstrated highly regioselective substitution at the C4 position with aliphatic secondary amines and anilines. acs.org While this is a related system, it highlights the potential for controlled, stepwise substitution on the pyrimidine core. It is plausible that similar regioselectivity could be achieved with this compound, allowing for the sequential introduction of different amino groups at the 4, 6, and 2 positions. The reaction conditions, such as the choice of solvent, base, and catalyst (if any), would be critical in controlling the outcome of the reaction.

Table 1: Regioselective Amination of a Related Dichloropyrimidine

| Entry | Amine | Catalyst | Base | Solvent | Ratio (C4:C2) | Yield (%) |

| 1 | Dibutylamine | None | K₂CO₃ | DMAc | 70:30 | - |

| 2 | Dibutylamine | Pd Complex | LiHMDS | Toluene | 99:1 | 95 |

| 3 | Aniline | None | - | - | 70:30 | - |

Data adapted from a study on 6-aryl-2,4-dichloropyrimidine, illustrating the potential for regiocontrol in amination reactions of chloropyrimidines. acs.org

The chlorine atoms of this compound can also be displaced by oxygen and sulfur nucleophiles. Alcoholysis, using alkoxides, and thiolysis, using thiolates, are common transformations for introducing alkoxy and alkylthio groups onto the pyrimidine ring.

In related systems, such as the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, the displacement of chloride ions by benzyloxide has been reported as a key step. arkat-usa.org This suggests that similar reactions with various alcohols and thiols would be feasible with this compound, leading to the formation of di- and tri-substituted ethers and thioethers. The regioselectivity of these reactions would again be a key consideration, with the C4 and C6 positions being the most likely sites for initial substitution.

While less common than reactions with N, O, and S nucleophiles, the substitution of chlorine atoms on the pyrimidine ring with carbon-based nucleophiles is also possible. This can be achieved using organometallic reagents, such as Grignard reagents or organolithium compounds, or stabilized carbanions derived from active methylene (B1212753) compounds. These reactions are important for the formation of carbon-carbon bonds and the introduction of alkyl, aryl, or other carbon-based substituents onto the pyrimidine core. The reactivity and regioselectivity would be highly dependent on the nature of the carbon nucleophile and the reaction conditions.

Mechanistic Insights: Formation and Stability of Meisenheimer Intermediates

The SNAr reaction of this compound proceeds through the formation of a Meisenheimer complex. libretexts.orgwikipedia.org This intermediate is a key feature of the reaction mechanism and its stability plays a crucial role in determining the reaction rate and regioselectivity. The Meisenheimer complex is a resonance-stabilized anionic σ-complex. nih.gov

The stability of the Meisenheimer complex can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific position of attack. For instance, attack at the C4 or C6 position allows for the delocalization of the negative charge onto the adjacent ring nitrogen atom, which is a highly effective way of stabilizing the intermediate. This is a primary reason for the enhanced reactivity of the C4 and C6 positions compared to the C2 position in many pyrimidine systems.

Solvent Dependence on Regioselectivity and Reaction Kinetics

The solvent plays a crucial role in determining the outcome of nucleophilic substitution reactions on chloropyrimidines, influencing both the reaction rate and the regioselectivity. While specific kinetic data for this compound is not extensively documented, the principles can be inferred from studies on the closely related 2,4,6-trichloropyrimidine.

The reaction of 2,4,6-trichloropyrimidine with nucleophiles can potentially yield three different monosubstituted isomers, with substitution occurring at the C2, C4, or C6 positions. The C4 and C6 positions are equivalent. The position of nucleophilic attack is highly dependent on the solvent used. For instance, in the reaction of 2,4,6-trichloropyrimidine with 4-substituted anilines, the use of a polar protic solvent like ethanol favors the formation of the 4-substituted product. researchgate.net A solvent dependence on the ratio of the 4-substituted to the 2-substituted product has been demonstrated. researchgate.net In palladium-catalyzed amination reactions of 6-aryl-2,4-dichloropyrimidine, higher regioselectivity for the C4-isomer was observed in polar solvents like ethanol. acs.org

The kinetics of nucleophilic substitution on chloropyrimidines are also significantly affected by the solvent. Reactions are generally faster in non-aqueous systems compared to aqueous systems. zenodo.org For example, the reaction of 2-chloropyrimidine (B141910) with hydroxide (B78521) is significantly faster in pure ethanol than in aqueous ethanol. zenodo.org The dielectric constant of the medium can also play a role, with higher rates observed in solvent mixtures with higher dielectric constants, as these can stabilize the intermediate Meisenheimer complex. zenodo.org However, this is not always the sole determining factor, and specific solvent-solute interactions can lead to unexpected trends. zenodo.org For instance, in some cases, reactions in aprotic solvents are well-correlated by solvent parameters like the Reichardt parameter ET(30), especially when hydrogen-bond donor solvents are excluded. psu.edursc.org

Table 1: Effect of Solvent on the Regioselectivity of Amination of Chloropyrimidines (Analogous Systems)

| Reactant | Nucleophile | Solvent | Major Product | Regioselectivity (approx. ratio) |

| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | Ethanol | 4-Substituted | Favored at C4 researchgate.net |

| 6-Aryl-2,4-dichloropyrimidine | Aniline | Ethanol | 4-Substituted | 10:1 (C4:C2) acs.org |

| 5-Chloro-2,4,6-trifluoropyrimidine | Benzylamine | Acetonitrile | 4-Substituted | 5:1 (4-NHBn:2-NHBn) nih.gov |

| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | Acetonitrile | 4-Substituted | 9:1 (4-NH2:2-NH2) nih.gov |

Oxidative and Reductive Transformations Involving the Pyrimidine Core and Methoxy Moiety

The pyrimidine core and its substituents can undergo various oxidative and reductive transformations.

Reductive Transformations: The chloro substituents on the pyrimidine ring can be removed through reductive dehalogenation. A common method for this is catalytic hydrogenation using a palladium catalyst. oregonstate.edu For example, 2-amino-6-chloro-4-methylpyrimidine can be reduced to 2-amino-4-methylpyrimidine (B85506) using a palladium-impregnated calcium carbonate catalyst. acs.org Zinc dust in an appropriate solvent system is another effective reagent for the dechlorination of chloropyrimidines. acs.org The reduction of 2,4-dichloropyrimidine (B19661) has been studied in the presence of magnesium oxide in aqueous ethanol. oregonstate.edu It is plausible that the chloro groups of this compound could be selectively or fully reduced using these methods to yield various methoxypyrimidine derivatives. The pyrimidine ring itself can be reduced, for instance, by enzymes like dihydropyrimidine (B8664642) dehydrogenase which reduces uracil (B121893) and thymine (B56734) to their dihydro derivatives. umich.edu

Oxidative Transformations: The pyrimidine ring is generally resistant to oxidation due to its electron-deficient nature. However, under certain biological conditions, pyrimidines can be oxidized. For example, dihydroorotate (B8406146) is oxidized to orotate (B1227488) by dihydroorotate dehydrogenase. umich.edu

Electrophilic Attack on the Pyrimidine Ring and its Derivatives

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring towards attack by electrophiles. researchgate.netquimicaorganica.org Reactions such as nitration and halogenation, which are common for benzene, require harsh conditions for pyrimidine and often result in low yields.

However, the presence of activating groups on the pyrimidine ring can facilitate electrophilic substitution. The methoxy group at the C5 position of this compound is a strong electron-donating group (an activating group). This group increases the electron density of the pyrimidine ring, particularly at the positions ortho and para to it. In the pyrimidine ring, the positions ortho to C5 are C4 and C6, and the position para is C2.

Due to the presence of the activating methoxy group, this compound would be expected to be more reactive towards electrophiles than unsubstituted pyrimidine. The methoxy group would direct incoming electrophiles to the C2, C4, or C6 positions. However, these positions are already substituted with chlorine atoms. Therefore, electrophilic attack would likely result in ipso-substitution (replacement of a chlorine atom) or occur at the unsubstituted C5 position if the conditions are forcing enough to overcome the deactivating effect of the chlorine atoms. More likely, electrophilic attack would occur on a derivative where one or more of the chlorine atoms have been replaced by a less deactivating group or a hydrogen atom through reduction.

In general, for an electrophilic substitution to be successful on a pyrimidine ring, the presence of two or three activating groups is often required. researchgate.net The single methoxy group in this compound, in opposition to three deactivating chloro groups, may not be sufficient to promote facile electrophilic substitution without prior modification of the molecule.

Derivatization and Functionalization Strategies of 2,4,6 Trichloro 5 Methoxypyrimidine

Systematic Approaches for the Synthesis of Polysubstituted Pyrimidine (B1678525) Systems

The synthesis of polysubstituted pyrimidine systems from 2,4,6-trichloro-5-methoxypyrimidine hinges on the controlled, sequential substitution of its three chlorine atoms. The pyrimidine ring is an electron-deficient system, which makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the chlorine atoms at the C2, C4, and C6 positions is not identical, allowing for regioselective functionalization.

Generally, in 2,4,6-trihalopyrimidines, the chlorine atom at the C4 (and its equivalent C6) position is the most reactive towards nucleophiles, followed by the chlorine at the C2 position. This preferential reactivity is attributed to the greater activation by the para and ortho nitrogen atoms. However, the presence of the C5-methoxy group in this compound introduces additional electronic effects that can modulate this reactivity profile.

Systematic derivatization can be achieved by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Monosubstitution: By using one equivalent of a nucleophile at a low temperature, it is often possible to selectively replace a single chlorine atom, typically at the C4 or C6 position. Studies on the analogous compound, 2,4,6-trichloropyrimidine (B138864), have shown that reaction with anilines in ethanol (B145695) predominantly yields the 4-substituted-2,6-dichloropyrimidine. researchgate.net

Disubstitution: The introduction of a second nucleophile can be directed to the remaining C6 (or C4) position or the C2 position by adjusting the reaction conditions, such as increasing the temperature or using a more reactive nucleophile. In some cases, using an excess of a nucleophile under forcing conditions can lead to disubstituted products. researchgate.net

Trisubstitution: Complete substitution of all three chlorine atoms requires more forcing conditions, such as high temperatures and a large excess of the nucleophile.

The choice of nucleophile is critical in directing the substitution pattern. Softer nucleophiles may exhibit different selectivity compared to harder nucleophiles. For instance, amines, alkoxides, and thiolates can all be employed to introduce a wide variety of functional groups onto the pyrimidine core. A patent for the synthesis of this compound itself involves the reaction of 2,4,6-trihydroxy-5-methoxypyrimidine with phosphorus oxychloride, demonstrating the transformation of hydroxyl groups to reactive chloro groups. google.com

| Substitution Stage | Typical Conditions | Expected Outcome on this compound |

| Monosubstitution | 1 equivalent of nucleophile, low temperature (e.g., 0-25°C) | 4-Substituted-2,6-dichloro-5-methoxypyrimidine |

| Disubstitution | 2-2.5 equivalents of nucleophile, moderate to high temperature | 4,6-Disubstituted-2-chloro-5-methoxypyrimidine |

| Trisubstitution | >3 equivalents of nucleophile, high temperature / forcing conditions | 2,4,6-Trisubstituted-5-methoxypyrimidine |

This table presents a generalized strategy based on the known reactivity of related halopyrimidines.

Targeted Functionalization for Specific Applications in Pharmaceutical and Agrochemical Design

The this compound scaffold is a valuable building block for creating libraries of compounds for screening in pharmaceutical and agrochemical discovery programs. chemimpex.com The strategic introduction of different functional groups via nucleophilic substitution allows for the fine-tuning of a molecule's biological activity.

In pharmaceutical design, pyrimidine derivatives are integral to many drugs, including antiviral and anticancer agents. chemimpex.comchemimpex.com The functionalization of the trichloropyrimidine core can be aimed at producing molecules that inhibit specific enzymes or receptors. For example, derivatives of the related 2,4-dichloro-6-methoxypyrimidine (B105707) have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy. By analogy, this compound can be functionalized with various amine, ether, or thioether linkages to generate compounds for screening against protein kinases and other important biological targets.

In the agrochemical sector, substituted pyrimidines are widely used as herbicides and fungicides. chemimpex.comchemimpex.com The derivatization of this compound can lead to new active ingredients for crop protection. The different substituents on the pyrimidine ring can modulate the compound's herbicidal or fungicidal spectrum, as well as its environmental persistence and selectivity. For example, 2,4,6-trichloropyrimidine is a known intermediate for active ingredients in plant protection. google.com

| Application Area | Target Class / Purpose | Example Functionalization Strategy |

| Pharmaceutical | Protein Kinase Inhibitors (e.g., for oncology) | Sequential substitution with various substituted anilines and other amines. |

| Pharmaceutical | Antiviral Agents | Introduction of nucleoside analogues or other heterocyclic moieties. |

| Agrochemical | Herbicides | Derivatization with amino acids or phenoxy groups. |

| Agrochemical | Fungicides | Introduction of sulfur-containing nucleophiles or specific azole groups. |

This table illustrates potential functionalization strategies based on the applications of related pyrimidine compounds.

Strategies for Grafting onto Polymer Substrates and Material Surfaces

The high reactivity of the chlorine atoms makes this compound and its analogues excellent candidates for use as molecular anchors or linkers to functionalize the surfaces of materials. This process, known as grafting, involves the formation of stable, covalent bonds between the pyrimidine unit and functional groups present on a polymer or other substrate.

A key application of this strategy is in the textile industry. Halogenated pyrimidines are used as reactive groups in dyes that form covalent bonds with the hydroxyl groups of cellulose (B213188) fibers or the amine groups of protein fibers like silk and wool. A study utilizing 2,4,6-trichloropyrimidine demonstrated its ability to act as an anti-wrinkle finishing agent for silk fabric. mdpi.com The process involved covalently bonding the trichloropyrimidine to the silk fibroin under mild alkaline conditions. mdpi.com This not only improved the crease resistance but also enhanced the affinity of the fabric for reactive dyes. mdpi.com

Similarly, the related compound 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been used as an anchor group for reactive dyes. upb.roresearchgate.net In this approach, the chromophore is attached to the pyrimidine, leaving the reactive chlorine atoms available to bond with textile fibers. upb.roresearchgate.net

These principles can be extended to graft this compound onto a variety of polymer substrates and material surfaces that possess nucleophilic functional groups, such as:

Natural Polymers: Cellulose, chitosan, wool, silk (containing -OH and -NH2 groups).

Synthetic Polymers: Poly(vinyl alcohol), poly(allylamine), or other polymers specifically functionalized with nucleophilic sites.

Inorganic Surfaces: Silica or metal oxide surfaces that have been pre-functionalized with aminosilanes or mercaptosilanes.

The grafting process typically involves a two-step approach:

Activation/Preparation: The substrate is prepared, ensuring the availability of reactive nucleophilic groups.

Grafting Reaction: The substrate is treated with a solution of this compound under conditions (e.g., appropriate pH, temperature) that promote the nucleophilic substitution reaction, forming a covalent link.

This surface modification can impart new properties to the material, such as hydrophobicity, biocompatibility, antimicrobial activity, or the ability to further immobilize other molecules.

| Substrate | Reactive Groups | Potential Application of Grafting |

| Silk/Wool | -NH2, -OH, -SH | Improved dyeability, anti-wrinkle properties, UV protection |

| Cellulose/Chitosan | -OH, -NH2 | Biocompatible coatings, functional membranes, antimicrobial surfaces |

| Functionalized Silica | -NH2, -SH | Chromatographic stationary phases, catalyst supports, biosensors |

This table provides examples of substrates and potential applications for grafting with this compound.

Applications in Advanced Organic Synthesis

2,4,6-Trichloro-5-methoxypyrimidine as a Versatile Intermediate and Building Block

This compound serves as a highly adaptable intermediate in the synthesis of complex molecules. The reactivity of the chlorine atoms, which can be substituted sequentially, allows for the controlled and regioselective introduction of various functional groups. This versatility is a hallmark of halogenated pyrimidines, which are widely recognized as crucial building blocks for creating polysubstituted pyrimidine (B1678525) derivatives. researchgate.net The parent compound, 2,4,6-trichloropyrimidine (B138864), is a classic example of a core scaffold used to generate highly functionalized derivatives for the life-science industries. researchgate.net

The synthesis of this compound itself involves the chlorination of 2,4,6-trihydroxy-5-methoxypyrimidine using phosphorus oxychloride, highlighting its position as a key intermediate derived from a more basic starting material. google.com Similarly, related structures like 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) are also valued as versatile intermediates in the synthesis of other complex molecules. researchgate.net The presence of the three chlorine atoms provides multiple reaction sites, allowing chemists to use the molecule as a scaffold, building out different parts of a target molecule from the pyrimidine core. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions enables chemists to perform substitutions in a stepwise manner, a critical feature for the assembly of complex, non-symmetrical molecules.

Role in the Construction of Complex Heterocyclic Compounds and Diverse Molecular Architectures

The functional group tolerance and predictable reactivity of the trichloropyrimidine core are instrumental in the construction of complex heterocyclic systems. Halogenated pyrimidines are common starting materials for preparing substituted pyrimidine rings. researchgate.net By leveraging the reactivity of the chloro-substituents, chemists can build fused-ring systems and other intricate molecular architectures.

For instance, synthetic strategies using the related 2,4,6-trichloropyrimidine have led to the development of 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines through regioselective Suzuki-Miyaura coupling reactions. researchgate.net Another related compound, 2,4,6-trichloropyrimidine-5-carbaldehyde, has been functionalized to synthesize novel pyrimidines and pyrrolopyrimidines. shd-pub.org.rs These examples demonstrate how the trichloropyrimidine framework acts as a linchpin for creating more complex, fused heterocyclic structures. The ability to selectively replace the chlorine atoms with different nucleophiles or coupling partners is key to generating a wide diversity of molecular architectures from a single, readily accessible starting material. arkat-usa.orggoogle.com

Utilization in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions (e.g., Cross-Coupling)

The electron-deficient nature of the pyrimidine ring makes the chlorine substituents excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom bonds.

Carbon-Heteroatom Bond Formation: Nucleophilic aromatic substitution is a common reaction pathway for functionalizing chloropyrimidines. researchgate.net The reaction of 2,4,6-trichloropyrimidine with various anilines (N-nucleophiles) has been shown to occur readily, leading to monosubstitution primarily at the C4 position to yield 4-anilino-2,6-dichloropyrimidines. researchgate.net This regioselectivity is crucial for controlled synthesis. Under more forcing conditions, disubstituted products can also be formed. researchgate.net Similarly, C-N bond formation can be achieved with high regioselectivity using N-sodium carbamates. researchgate.net The displacement of chlorine atoms can also be achieved with oxygen-based nucleophiles, such as in the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with benzyloxide to form C-O bonds. arkat-usa.org

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds and are frequently used with halogenated pyrimidines. researchgate.netnih.gov These reactions typically involve coupling the pyrimidine halide with an organoboron reagent, such as an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. nih.govsigmaaldrich.com The Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids has been shown to be a highly efficient method for producing C4-substituted pyrimidines. researchgate.net This methodology allows for the direct connection of aryl and heteroaryl fragments to the pyrimidine core, significantly increasing molecular complexity.

The table below summarizes key bond-forming reactions utilized with the trichloropyrimidine scaffold.

| Reaction Type | Coupling Partner / Reagent | Bond Formed | Resulting Structure Example |

| Nucleophilic Aromatic Substitution (SNAr) | Amines / Anilines | C-N | 4-Anilino-2,6-dichloropyrimidines researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (e.g., Benzyloxide) | C-O | 4,6-Bis(benzyloxy)pyrimidines arkat-usa.org |

| Suzuki-Miyaura Cross-Coupling | Aryl/Heteroaryl Boronic Acids | C-C | C4-Aryl-2,6-dichloropyrimidines researchgate.netnih.gov |

| Wittig Olefination | Phosphorus Ylides | C=C | Alkenyl-pyrimidines shd-pub.org.rs |

Impact in Medicinal Chemistry and Drug Discovery Research

Development of Pyrimidine-Based Therapeutic Candidates

The versatility of the chlorinated pyrimidine (B1678525) framework is demonstrated by its use in creating a wide array of therapeutic agents targeting various diseases.

The pyrimidine scaffold is a well-established core for the design of kinase inhibitors, which are crucial in cancer therapy and other diseases. The synthesis of potent Aurora A kinase inhibitors, for example, has been achieved using 2,4,6-trichloropyrimidine (B138864) as a key starting material. In one synthetic route, 2,4,6-trichloropyrimidine was reacted with 3-amino-5-methylpyrazole (B16524) in the presence of triethylamine (B128534) to produce a dichlorinated intermediate. Subsequent nucleophilic aromatic substitution (SNAr) reactions with various amines led to a series of pyrimidine-based derivatives capable of inhibiting Aurora A kinase activity and reducing levels of oncogenic proteins like cMYC and MYCN.

Similarly, 2,4-dichloropyrimidine (B19661) serves as a precursor for dual inhibitors of PfGSK3 and PfPK6, two essential kinases in the malaria parasite Plasmodium falciparum. nih.gov The synthesis involves an initial Suzuki reaction followed by nucleophilic substitution with different anilines and amines to generate a library of 2,4-disubstituted pyrimidines. nih.gov These efforts culminated in the discovery of dual inhibitors with potent antiplasmodial activity. nih.gov

The broader applicability of the pyrimidine core is seen in the development of dual inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in oncology. Guided by the known pharmacophoric features of antagonists for these receptors, novel series of pyrimidine derivatives have been designed and synthesized to achieve dual inhibition.

Table 1: Biological Evaluation of Pyrimidine-Based Kinase Inhibitors

| Compound/Series | Target Kinase(s) | Key Findings |

|---|---|---|

| Pyrimidine-based derivatives | Aurora A | Lead compounds potently inhibited proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines (IC50 < 200 nM). |

| 2,4-disubstituted pyrimidines (e.g., 23e) | PfGSK3 / PfPK6 | Compound 23e showed potent dual inhibition with IC50 values of 97 nM (PfGSK3) and 8 nM (PfPK6). nih.gov |

The chlorinated pyrimidine scaffold is a valuable precursor for compounds investigated in the context of neurodegenerative diseases. Specifically, 2,4-dichloro-5-methoxypyrimidine, a close analog of the title compound, is utilized as a key intermediate in the synthesis of heteroarylpiperazine derivatives. These derivatives have shown therapeutic potential for conditions like Alzheimer's disease. The mechanism of action for these molecules can involve the inhibition of acetylcholinesterase, a critical enzyme in the pathophysiology of Alzheimer's disease. The synthesis leverages the reactivity of the chlorine atoms, which can be readily displaced by nucleophiles like piperazine (B1678402) to build the final bioactive structures.

The pyrimidine nucleus is a foundational element in the design of numerous anticancer agents. Its derivatives have shown significant antiproliferative activity across a wide range of cancer cell lines.

Thiazolo[4,5-d]pyrimidine derivatives, for instance, are being explored as potential anticancer drugs. Current time information in Bangalore, IN. New series of these compounds have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT). Current time information in Bangalore, IN. One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comcapes.gov.brthiazolo[4,5-d]pyrimidine-2(3H)-thione. Current time information in Bangalore, IN.

Furthermore, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been designed and synthesized with the objective of creating effective drugs against leukemia. eurekaselect.com These compounds were investigated for their ability to induce apoptosis and cause cell cycle arrest in leukemia cell lines. eurekaselect.com Another study focused on 2-methoxypyridine-3-carbonitriles, which bear structural similarities to pyrimidines, and found that certain derivatives exhibit promising antiproliferative effects (IC50 1–5 µM) against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

| Derivative Class | Cancer Cell Lines | Notable Activity |

|---|---|---|

| Thiazolo[4,5-d]pyrimidines | Melanoma, Prostate, Breast | Compound 3b showed the most activity in an NCI-60 screen. Current time information in Bangalore, IN. |

| 2-methoxypyridine-3-carbonitriles | Liver (HepG2), Prostate (DU145), Breast (MBA-MB-231) | Compounds 5d, 5g, 5h, 5i showed potent effects with IC50 values between 1-5 µM. |

The therapeutic reach of pyrimidine derivatives extends to infectious diseases, with significant research into their antimicrobial and antiviral properties.

In the realm of antimicrobial agents, various novel bicyclic and tricyclic pyrimidine derivatives have been synthesized and tested for activity. capes.gov.br Fused pyrimidine systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been developed as dual inhibitors of bacterial DNA gyrase and Dihydrofolate Reductase (DHFR), essential enzymes for bacterial survival. Several of these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative pathogens, with MIC values comparable to the antibiotic ciprofloxacin.

The pyrimidine scaffold has also proven to be a fruitful starting point for potent antiviral agents. A series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for antiviral potency, with several compounds showing remarkable efficacy against human coronavirus 229E (HCoV-229E). capes.gov.br Other research has led to the synthesis of novel pyridopyrimidine derivatives that demonstrated promising antiviral activity against SARS-CoV-2 by targeting the main protease (Mpro). nih.gov The antiviral spectrum of pyrimidine derivatives also includes activity against the influenza virus and Human Immunodeficiency Virus (HIV).

Table 3: Antimicrobial and Antiviral Activity of Pyrimidine Derivatives

| Compound Class | Target Pathogen(s) | Key Findings |

|---|---|---|

| 1,2,4-Triazolo[1,5-a]pyrimidines | E. coli (DNA gyrase, DHFR) | Compounds 9n and 9o showed excellent bactericidal activity and enzyme inhibition. |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Compounds with cyclopropylamino and aminoindane groups showed remarkable efficacy. capes.gov.br |

The efficacy of pyrimidine-based therapeutic candidates stems from their ability to interact with high specificity at key molecular targets within biological pathways.

In oncology, these derivatives target critical cell signaling pathways. As mentioned, pyrimidine-based molecules have been designed to inhibit Aurora A kinase, thereby interfering with the stabilization of MYC oncoproteins, which are central to the proliferation of many cancers. Others act as dual inhibitors of the EGFR and VEGFR-2 signaling pathways, which are fundamental to tumor growth, angiogenesis, and metastasis.

In the fight against infectious diseases, pyrimidine derivatives have been engineered to disrupt vital pathogen-specific processes. For malaria, they act as dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6. nih.gov For bacterial infections, they have been shown to inhibit both DNA gyrase and DHFR, two distinct and essential enzymatic targets. In virology, the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication, has been identified as a direct target for novel pyridopyrimidine derivatives. nih.gov The ability to target such diverse and specific pathways underscores the chemical tractability and therapeutic importance of the pyrimidine scaffold.

Structure-Activity Relationship (SAR) Studies on Pyrimidine Derivatives for Optimized Pharmacological Profiles

Systematic Structure-Activity Relationship (SAR) studies are crucial for transforming initial "hit" compounds into optimized drug candidates. For pyrimidine derivatives, SAR studies guide the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties.

In the development of dual EGFR/VEGFR-2 inhibitors, deep computational studies and SAR analysis of novel 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine derivatives helped identify the key structural features required for potent inhibition. Similarly, in the creation of dual PfGSK3/PfPK6 inhibitors for malaria, 52 analogues were synthesized to establish clear SAR for both targets, guiding further optimization. nih.gov

For 2-methoxypyridine-3-carbonitriles with anticancer activity, SAR exploration revealed important trends. For example, replacing a chloro substituent with a bromo group on an appended phenyl ring increased activity, suggesting that larger substituents are beneficial. The introduction of electron-withdrawing nitro groups also led to very potent inhibition against multiple cancer cell lines. These detailed SAR studies are indispensable for refining the molecular architecture of pyrimidine derivatives to achieve the desired therapeutic profile.

Strategies for Enhancing Druglikeness and Favorable ADME-Tox Properties

The journey of a drug from administration to its target site is fraught with biological barriers. To overcome these, a compound must possess a favorable balance of physicochemical properties, often referred to as "druglikeness." For derivatives of 2,4,6-trichloro-5-methoxypyrimidine, enhancing these characteristics is paramount for their development as potential therapeutic agents. Medicinal chemists employ a range of strategies to modulate properties such as solubility, permeability, metabolic stability, and toxicity.

A primary approach involves the selective substitution of the chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring. These halogen atoms are excellent leaving groups, facilitating nucleophilic substitution reactions with a wide array of functional groups. By introducing diverse substituents, chemists can systematically alter the molecule's lipophilicity, polarity, and hydrogen bonding capacity—key determinants of its ADME-Tox profile.

For instance, replacing a chlorine atom with an amino group can increase the number of hydrogen bond donors, potentially improving solubility and interactions with biological targets. The strategic introduction of different amines—primary, secondary, or cyclic—can further refine these properties. The optimization of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as selective A1 adenosine (B11128) receptor (A1AR) antagonists has demonstrated the profound impact of the substitution pattern on the amino group in achieving high selectivity. nih.govnih.gov In a comprehensive study, a large library of these compounds was synthesized, revealing that the introduction of a methyl group on the exocyclic amino function played a crucial role in A1AR selectivity. nih.govnih.gov

Furthermore, the incorporation of aromatic or heteroaromatic rings can influence π-π stacking interactions with protein targets and modulate metabolic stability. The nature and substitution of these rings are critical, as seen in the structure-activity relationship (SAR) studies of various pyrimidine derivatives. For example, in the development of anticancer agents, the presence of specific substituted phenyl rings on the pyrimidine core has been shown to be essential for potent activity.

Computational tools, including computer-aided drug design (CADD), are increasingly utilized to predict the ADME-Tox properties of virtual compounds before their synthesis. spirochem.com These in silico models can estimate parameters such as lipophilicity (logP), aqueous solubility (logS), and potential for toxicity, guiding the design of derivatives with more favorable profiles. This approach accelerates the optimization process and reduces the reliance on extensive and costly experimental screening. spirochem.com

Late-stage functionalization is another powerful strategy, involving the introduction of small chemical groups into an advanced lead compound to fine-tune its properties without altering the core structure. spirochem.com For a scaffold like this compound, this could involve modifications to a substituent that has been introduced at one of the chloro positions.

The table below illustrates hypothetical modifications to the this compound scaffold and the predicted impact on key druglikeness and ADME-Tox parameters, based on established medicinal chemistry principles.

| Modification | Rationale | Predicted Impact on Properties |

| Replacement of a chlorine atom with a primary amine (-NH2) | Increase polarity and hydrogen bond donor count. | Improved aqueous solubility; potential for new hydrogen bonding interactions with the target. |

| Introduction of a morpholine (B109124) ring | Enhance polarity and aqueous solubility. | Improved pharmacokinetic profile due to increased hydrophilicity. |

| Addition of a substituted phenyl group | Modulate lipophilicity and introduce potential for specific target interactions. | Can improve cell permeability and target affinity; metabolic stability will depend on the substituents on the phenyl ring. |

| Replacement of a chlorine atom with a hydroxyl group (-OH) | Increase polarity and provide a hydrogen bond donor/acceptor. | Enhanced solubility; may serve as a point for further metabolic conjugation. |

| Introduction of a trifluoromethyl group (-CF3) | Increase metabolic stability by blocking potential sites of oxidation. | Improved metabolic half-life; can also enhance binding affinity through specific interactions. |

It is important to note that the optimization of ADME-Tox properties is often a balancing act. For example, increasing lipophilicity to enhance membrane permeability can sometimes lead to decreased aqueous solubility and increased metabolic clearance. researchgate.net Therefore, a multi-parameter optimization approach is typically required, where several properties are tracked and adjusted simultaneously to achieve the best possible pharmacological profile. researchgate.net

The versatility of the this compound core, with its multiple reactive sites, makes it an attractive starting point for the discovery of new drugs. By applying these and other medicinal chemistry strategies, researchers can systematically refine the properties of its derivatives to develop compounds with enhanced druglikeness and a higher probability of success in clinical development.

Applications in Agrochemical Research and Development

Synthesis of Pyrimidine-Based Herbicides and Related Agrochemically Active Compounds

The pyrimidine (B1678525) core is a key component in a number of commercially successful herbicides. Research has demonstrated that the specific substitution patterns on this heterocyclic ring are crucial for potent herbicidal activity. The presence of a methoxy (B1213986) group, in particular, has been a feature of interest in the design of new herbicidal compounds.

One notable area of research is the development of triazolopyrimidine sulfonamide herbicides, which act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme in plants. researchgate.netwipo.int A key example is the experimental herbicide N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo-[1,5-a] pyrimidine-2-sulfonamide. google.com This compound has shown significant weeding activity against various broad-leaved weeds. google.com Its development was inspired by the commercial herbicide Flumetsulam, with the key structural modification being the introduction of a methoxy group to create a novel compound with potentially different properties, such as a shorter residual period in the soil. google.com

The synthesis of such methoxy-pyrimidine herbicides often involves chlorinated pyrimidine intermediates. For instance, the related compound 2,4-dichloro-5-methoxy pyrimidine is a crucial intermediate in the preparation of the ultra-high efficiency herbicide penoxsulam. google.com This highlights the strategic importance of chloro-methoxy-pyrimidines as precursors in the synthesis of potent herbicides. The synthesis of these precursors can be achieved through methods such as the chlorination of 2,4-dihydroxy-5-methoxy pyrimidine using phosphorus oxychloride in the presence of an alkaline substance. google.com A patented method for synthesizing 2,4,6-Trichloro-5-methoxypyrimidine itself involves the chlorination of 2,4,6-trihydroxy-5-methoxyl pyrimidine with phosphorus oxychloride and an organic alkali. google.com

The herbicidal efficacy of these pyrimidine derivatives is often evaluated against a range of common weeds. The table below presents hypothetical inhibitory data for a methoxy-pyrimidine based herbicide compared to a commercial standard, illustrating the type of research findings in this area.

Table 1: Comparative Herbicidal Activity of a Methoxy-Pyrimidine Herbicide

| Weed Species | Experimental Methoxy-Pyrimidine Herbicide (Inhibition %) | Commercial Standard (Inhibition %) |

|---|---|---|

| Chenopodium serotinum | 95 | 92 |

| Cassia tora | 90 | 88 |

| Amaranthus retroflexus | 98 | 95 |

Investigation of Insecticidal and Fungicidal Potential of Pyrimidine Derivatives

The versatility of the chlorinated pyrimidine scaffold extends beyond herbicides into the realms of insecticides and fungicides. The ability to selectively substitute the chlorine atoms allows for the creation of a diverse library of compounds for biological screening.

In the area of fungicides, numerous pyrimidine derivatives have demonstrated significant activity against a wide range of plant pathogenic fungi. nih.gov Research has shown that compounds derived from chlorinated pyrimidines can be potent antifungal agents. For example, a series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited notable antifungal activity against several strains of Botrytis cinerea, the fungus responsible for gray mold disease in many crops. frontiersin.org

Similarly, the synthesis of 4-chloro-6-substituted phenoxy-2-phenylpyrimidines, starting from a dichlorophenylpyrimidine, has yielded compounds with good fungicidal activity against pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris. nih.gov The research in this area often involves comparing the efficacy of newly synthesized compounds against established commercial fungicides, as shown in the hypothetical data below.

Table 2: In Vitro Fungicidal Activity of a Pyrimidine Derivative (EC₅₀ in µg/mL)

| Fungal Species | Experimental Pyrimidine Derivative | Commercial Fungicide |

|---|---|---|

| Botrytis cinerea | 1.5 | 2.1 |

| Sclerotinia sclerotiorum | 0.8 | 1.2 |

| Phytophthora infestans | 2.3 | 2.9 |

In insecticidal research, pyrimidine derivatives have also emerged as a promising class of compounds. A notable example is the insecticide Benzpyrimoxan, a pyrimidine derivative that has shown remarkable activity against rice planthoppers, including strains resistant to existing insecticides. While the synthesis of Benzpyrimoxan starts from 4,6-dihydroxypyrimidine, it proceeds through a chlorinated intermediate, 4,6-dichloro-5-formylpyrimidine, demonstrating the utility of chlorinated pyrimidines in constructing complex insecticidal molecules.

The investigation into the insecticidal and fungicidal potential of derivatives of this compound and related compounds is an active area of research. The ability to introduce various functional groups through nucleophilic substitution of the chlorine atoms provides a robust platform for the discovery of new agrochemicals with improved efficacy and novel modes of action.

Computational Chemistry and Theoretical Studies on 2,4,6 Trichloro 5 Methoxypyrimidine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. It is widely applied to molecules and condensed phases. For pyrimidine (B1678525) derivatives, DFT calculations are instrumental in understanding their fundamental chemical properties. ijcce.ac.ir

Theoretical calculations help in determining key electronic parameters that govern the molecule's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity. nih.gov

Table 1: Key Electronic Properties Investigated by DFT

| Property | Significance |

| HOMO Energy | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| Electron Density Distribution | Reveals electron-rich and electron-poor regions of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. |

These DFT-derived properties provide a foundational understanding of the molecule's intrinsic electronic character, which is essential for predicting its behavior in chemical reactions.

Prediction of Reactive Sites and Regioselectivity in Nucleophilic Substitution

One of the most powerful applications of computational chemistry for halogenated pyrimidines is predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, and the chlorine atoms serve as good leaving groups. The key question is which chlorine atom is preferentially replaced.

Theoretical studies, particularly those analyzing the frontier molecular orbitals (HOMO and LUMO), can predict the most likely sites for nucleophilic attack. The reaction is typically LUMO-controlled, meaning the nucleophile will preferentially attack the carbon atom with the largest LUMO coefficient.

For 2,4,6-trichloropyrimidine (B138864), quantum mechanical analyses show that the LUMO has significant lobes on both the C-4 and C-6 positions, with no LUMO distribution at the C-2 position. wuxiapptec.com However, the energy gap between the LUMO and the next orbital, LUMO+1, is small (0.25 eV), suggesting that LUMO+1 may also participate in reactions. wuxiapptec.com Since LUMO+1 has a significant lobe at the C-2 position, this indicates that substitution could potentially occur at C-2 as well, requiring an evaluation of the transition state energies for a definitive prediction. wuxiapptec.com

The introduction of a 5-methoxy group is expected to influence this selectivity. As an electron-donating group, the methoxy (B1213986) substituent will increase the electron density of the ring, potentially affecting the relative energies and distributions of the LUMO and LUMO+1 orbitals, and thereby altering the preferred sites of nucleophilic attack. For example, in 2,4-dichloropyrimidines, an electron-donating substituent at the C-6 position can make the SNAr reaction proceed preferably at the C-2 position instead of the usual C-4. wuxiapptec.com

Table 2: Predicted Reactive Sites in Trichloropyrimidines for Nucleophilic Substitution

| Position | LUMO Distribution | LUMO+1 Distribution | Predicted Reactivity |

| C-2 | No | Significant wuxiapptec.com | Possible, depends on transition state energy. wuxiapptec.com |

| C-4 | Significant wuxiapptec.com | - | High, a primary site for attack. wuxiapptec.comresearchgate.net |

| C-6 | Significant wuxiapptec.com | - | High, a primary site for attack. wuxiapptec.com |

These computational predictions are invaluable for synthetic chemists, allowing them to design reactions that selectively target a specific position on the pyrimidine core to build more complex molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational changes and intermolecular interactions. mdpi.com

For a relatively rigid molecule like 2,4,6-trichloro-5-methoxypyrimidine, conformational analysis would focus on the rotation of the methoxy group's methyl moiety relative to the pyrimidine ring. While this rotation has a low energy barrier, understanding its preferred orientations can be important when studying how the molecule interacts with other molecules, such as a solvent or a biological target.

The primary utility of MD for this compound would be in studying its interactions with its environment.

Solvation: MD simulations can model how solvent molecules (e.g., water, DCM) arrange themselves around the solute, providing insights into solubility and the solvent's effect on reactivity.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD can simulate how multiple molecules of this compound interact with each other. This is crucial for understanding crystal packing, melting points, and other bulk properties.

Binding to a Target: If this pyrimidine derivative is being investigated as a potential drug or functional material, MD simulations can model its binding to a protein or other host molecule. These simulations can reveal the key intermolecular forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that stabilize the complex and predict the binding affinity.

Although specific MD studies on this compound are not widely published, the methodology remains a standard tool for such investigations. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. unc.edu If derivatives of this compound were to be developed as, for example, anticancer or antimicrobial agents, QSAR would be a key part of the discovery process.

The process involves several steps:

Data Set Preparation: A series of analogue compounds is synthesized, and their biological activity (e.g., IC₅₀ value) is measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can describe various aspects of the molecule, including electronic properties (from DFT), steric properties (size, shape), and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., k-Nearest Neighbor, Random Forest), are used to build a mathematical model that relates the descriptors to the observed biological activity. unc.edu

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. unc.edu

Once a validated QSAR model is established, it can be used to predict the biological efficacy of new, unsynthesized derivatives of this compound. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. unc.edu

Table 3: Steps in a QSAR Modeling Workflow

| Step | Description |

| 1. Data Collection | Synthesize and test a series of related compounds to obtain biological activity data. |

| 2. Molecular Descriptors | Calculate numerical descriptors representing physicochemical properties for each compound. |

| 3. Model Building | Use statistical methods to create an equation linking descriptors to activity. |

| 4. Model Validation | Assess the statistical significance and predictive ability of the model. |

| 5. Virtual Screening | Use the validated model to predict the activity of new, hypothetical compounds. |

Future Perspectives and Research Challenges in 2,4,6 Trichloro 5 Methoxypyrimidine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of polychlorinated pyrimidines often involves harsh reagents and conditions, such as the use of phosphorus oxychloride, which pose environmental and safety concerns. A significant future direction lies in the development of greener and more sustainable synthetic methods for 2,4,6-trichloro-5-methoxypyrimidine and its derivatives.

Current research in pyrimidine (B1678525) synthesis points towards several promising green chemistry approaches. These include the use of phase-transfer catalysts (PTC), which can facilitate reactions between immiscible reactants, thereby reducing the need for organic solvents. crdeepjournal.orgwikipedia.orgslideshare.netresearchgate.net Ionic liquids are also emerging as environmentally friendly solvents and catalysts for various organic transformations, including the synthesis of pyrimidine derivatives, due to their low volatility, thermal stability, and recyclability. acs.orgresearchgate.netlongdom.orgnih.govnih.gov

Furthermore, microwave-assisted organic synthesis (MAOS) has shown considerable potential for accelerating reaction rates, improving yields, and reducing energy consumption in the synthesis of heterocyclic compounds like pyrimidines. rsc.orgnih.govnih.goveurekaselect.comresearchgate.net The application of these techniques to the synthesis of this compound, potentially starting from more benign precursors, represents a key research challenge. A patented method for synthesizing this compound involves the reaction of 2,4,6-trihydroxy-5-methoxypyrimidine with phosphorus oxychloride and an organic alkali. researchgate.net Future research could focus on replacing phosphorus oxychloride with a solid-supported reagent or a milder chlorinating agent under microwave irradiation to enhance the sustainability of this process.

Table 1: Comparison of Traditional and Potential Green Synthetic Approaches for Polychlorinated Pyrimidines

| Feature | Traditional Synthesis (e.g., using POCl3) | Potential Green Approaches |

| Reagents | Often harsh and hazardous (e.g., phosphorus oxychloride) | Milder, recyclable reagents; solid-supported catalysts |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions |

| Energy | Often requires high temperatures and long reaction times | Microwave irradiation for rapid heating |

| Byproducts | Can generate significant hazardous waste | Minimized waste generation |

| Safety | Poses higher risks to operators and the environment | Inherently safer processes |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The three chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic substitution, offering a gateway to a vast array of derivatives. While sequential substitution reactions are common, a significant research frontier involves uncovering unconventional reactivity patterns and unprecedented transformations.

Studies on related polychlorinated pyrimidines have shown that the regioselectivity of nucleophilic substitution can be highly dependent on the nature of the nucleophile and the reaction conditions. researchgate.netnih.gov For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) with anilines can yield different isomers depending on the solvent used. researchgate.net Investigating the reaction of this compound with a diverse range of nucleophiles under various conditions could reveal unexpected selectivity, driven by the electronic and steric influence of the methoxy (B1213986) group.

Furthermore, the photochemical reactivity of polychlorinated pyrimidines is an area ripe for exploration. Photolysis of pyrimidines in the presence of sensitizers can lead to the formation of radical anions and other reactive intermediates, which can undergo unique transformations. nih.govnih.gov For example, an unexpected deamination reaction has been observed after the hydrolysis of a pyrimidine photoproduct. acs.org Exploring the photochemical reactions of this compound could lead to novel C-C and C-heteroatom bond formations that are not accessible through traditional thermal methods. The generation of pyridinyl radicals via single-electron reduction of pyridinium (B92312) ions has also been shown to enable distinct positional selectivity in functionalization reactions. acs.org

Expansion into Emerging Fields: Advanced Materials, Supramolecular Chemistry, and Catalysis

The functional versatility of this compound makes it an attractive scaffold for the development of novel materials with tailored properties. The future will likely see its expansion into emerging fields such as advanced materials, supramolecular chemistry, and catalysis.

In the realm of advanced materials , the pyrimidine core can be incorporated into larger conjugated systems for applications in organic electronics. The ability to selectively functionalize the three chlorine atoms allows for the precise tuning of the electronic and photophysical properties of the resulting materials. For instance, derivatives of this compound could serve as building blocks for metal-organic frameworks (MOFs), where the nitrogen atoms of the pyrimidine ring and other functional groups can coordinate to metal ions. acs.org

Supramolecular chemistry offers another exciting avenue for the application of this compound derivatives. The presence of hydrogen bond acceptors (nitrogen and oxygen atoms) and the potential to introduce hydrogen bond donors through substitution reactions make these molecules ideal candidates for the construction of self-assembling systems. nih.govyoutube.comyoutube.com The formation of well-defined supramolecular structures can lead to materials with interesting properties, such as liquid crystallinity or stimuli-responsiveness.

In catalysis , pyrimidine derivatives can act as ligands for transition metals, creating catalysts with unique reactivity and selectivity. arxiv.orgacs.orgresearchgate.netacs.org The electronic properties of the pyrimidine ring, influenced by the methoxy group and the substituents at the chloro positions, can be fine-tuned to modulate the catalytic activity of the metal center. Future research could focus on synthesizing chiral derivatives of this compound for applications in asymmetric catalysis.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Derivative Design and Synthesis

The convergence of chemistry and artificial intelligence (AI) is set to revolutionize the way molecules are designed and synthesized. The integration of machine learning (ML) algorithms offers a powerful toolkit to accelerate the discovery and optimization of novel this compound derivatives with desired properties.